2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide
Overview
Description
2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a novel synthetic compound that falls under the category of thiazolopyridazine derivatives. Compounds like this are of significant interest in medicinal chemistry due to their potential pharmacological properties. Researchers have been investigating such compounds for their applications in various fields, including drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide typically involves multiple steps. Key starting materials might include thiazole, pyridazine, and phenylacetamide derivatives.
Formation of the Thiazole Core: A suitable thioamide and α-haloketone can be used to construct the thiazole ring via a cyclization reaction.
Construction of the Pyridazine Ring:
Introduction of Morpholine and Phenyl Groups: The phenyl and morpholine groups are introduced via respective alkylation reactions.
Final Assembly: The final compound is obtained by condensing the intermediate products, ensuring the correct functional groups are in place.
Industrial Production Methods
For industrial production, the scale-up process would require optimizing reaction conditions, such as temperature, solvent selection, and catalysts, to maximize yield and purity. Ensuring safe and cost-effective manufacturing practices would be crucial, involving continuous monitoring and quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the morpholino group could be a reactive site.
Reduction: Reduction reactions might target the oxo group in the compound.
Substitution: Various substitution reactions could occur at different positions of the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halides or sulfonates.
Major Products Formed
Depending on the reaction, products could include modified thiazolopyridazine structures with altered functional groups, which might impact their pharmacological properties.
Scientific Research Applications
2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide has various research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in cell studies.
Medicine: Explored for its pharmacological properties, potentially as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a component in specialized industrial applications.
Mechanism of Action
The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridazine structure may inhibit certain pathways involved in disease processes by binding to active sites or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridazines: Other derivatives like 2-amino-4-phenylthiazolo[5,4-d]pyridazine.
Morpholino-Substituted Compounds: Similar in structure but differing in the specific substitution pattern.
Phenylacetamides: Compounds with phenylacetamide cores but different heterocyclic attachments.
Uniqueness
2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c29-18(24-17-9-5-2-6-10-17)15-28-22(30)20-21(19(26-28)16-7-3-1-4-8-16)32-23(25-20)27-11-13-31-14-12-27/h1-10H,11-15H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJXGGHKLIECJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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